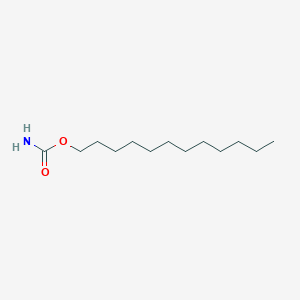

Dodecyl carbamate

描述

Structure

3D Structure

属性

CAS 编号 |

6320-52-1 |

|---|---|

分子式 |

C13H27NO2 |

分子量 |

229.36 g/mol |

IUPAC 名称 |

dodecyl carbamate |

InChI |

InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H2,14,15) |

InChI 键 |

CNRDTAOOANTPCG-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCOC(=O)N |

产品来源 |

United States |

Sophisticated Analytical Techniques for Characterization and Quantification of Dodecyl Carbamate

Spectroscopic Methodologies for Structural Elucidation of Dodecyl Carbamate (B1207046)

Spectroscopic analysis provides fundamental insights into the molecular architecture of dodecyl carbamate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, MS, IR, and UV-Vis spectroscopy can confirm its identity and reveal detailed structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous information about the carbon skeleton and the environment of each proton.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The terminal methyl group (CH₃) of the dodecyl chain would appear as a triplet at approximately 0.88 ppm. The long chain of methylene (B1212753) groups (-(CH₂)₁₀-) would produce a large, complex multiplet signal around 1.2-1.4 ppm. The methylene group adjacent to the oxygen atom (O-CH₂-) would be deshielded and appear as a triplet at a higher chemical shift, typically around 4.03 ppm. The protons of the primary amine group (-NH₂) of the carbamate would produce a broad singlet, with a chemical shift that can vary depending on the solvent and concentration but is often observed around 6.99-7.03 s. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The carbonyl carbon (C=O) of the carbamate group is highly characteristic and would appear significantly downfield, around 156.6 ppm. rsc.org The carbon of the terminal methyl group would be found at approximately 13.9-14.1 ppm. The series of methylene carbons in the alkyl chain would have signals in the range of 22.0-31.9 ppm, while the carbon attached to the oxygen (O-CH₂) would be observed around 65.6 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| -CH ₃ | ~0.88 (triplet) | ~14.1 |

| -(C H₂)₁₀- | ~1.26 (multiplet) | ~22.7 - 31.9 |

| -O-C H₂- | ~4.03 (triplet) | ~65.6 |

| -NH ₂ | ~7.0 (broad singlet) | - |

| -C =O | - | ~156.6 |

| Predicted values are based on data for analogous long-chain alkyl carbamates and related structures. rsc.orgrsc.org |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. When coupled with tandem MS (MS/MS), it provides detailed structural information through controlled fragmentation.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ for this compound (C₁₃H₂₇NO₂) would be observed at m/z 229. The fragmentation pattern of the long alkyl chain is characterized by a series of neutral losses of 14 amu (CH₂ units), a common feature for long-chain aliphatic compounds. libretexts.org

Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 230 would be prominent. Tandem MS analysis of this precursor ion is particularly informative. The carbamate linkage is susceptible to fragmentation. A characteristic fragmentation pathway for carbamates is the neutral loss of carbon dioxide (CO₂), corresponding to a loss of 44 Da. nih.gov Another common fragmentation involves cleavage of the C-O bond, leading to the formation of a dodecyl cation or related fragments. The study of various carbamates has shown that a neutral loss of CH₃NCO (57 Da) can also be a characteristic fragmentation route. nih.gov

Table 2: Predicted Key Mass Fragments for this compound in MS/MS

| m/z (Predicted) | Ion/Fragment Identity | Fragmentation Pathway |

| 230 | [M+H]⁺ | Protonated parent molecule |

| 186 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carbamate group |

| 115/116 | [C₈H₁₉]⁺ / [C₈H₂₀]⁺ | Cleavage and rearrangement of the dodecyl chain |

| 44 | [NH₂CO]⁺ | Cleavage at the ester oxygen |

| Fragmentation is dependent on ionization method and collision energy. nih.govnih.govdoaj.org |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the alkyl chain and the carbamate moiety. Strong bands corresponding to the C-H stretching vibrations of the numerous CH₂ and CH₃ groups appear in the 2850-2960 cm⁻¹ region. jst.go.jp The carbamate group gives rise to several characteristic peaks:

N-H Stretching: Asymmetric and symmetric stretching of the primary amine group typically results in two bands in the 3200-3400 cm⁻¹ region.

C=O Stretching: A strong absorption band for the carbonyl group (Amide I band) is expected around 1700-1730 cm⁻¹. jst.go.jp

N-H Bending: The scissoring vibration of the NH₂ group (Amide II band) usually appears near 1600-1640 cm⁻¹.

C-O Stretching: Stretching vibrations for the C-O bond are typically found in the 1200-1250 cm⁻¹ range. jst.go.jp

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, symmetric vibrations are often more intense in Raman spectra. The C-N stretching vibration of the carbamate group can be identified, often appearing between 1150 and 1165 cm⁻¹. researchgate.net Raman is particularly useful for analyzing the conformational order of the long alkyl chains in solid samples or aggregates. nih.govacs.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH₂ | 3200 - 3400 (two bands, broad) |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 (strong, sharp) |

| C=O Stretch (Amide I) | -C(=O)NH₂ | 1700 - 1730 (strong) |

| N-H Bend (Amide II) | -NH₂ | 1600 - 1640 |

| C-O Stretch | -(C=O)-O- | 1200 - 1250 |

| Based on general data for primary and alkyl carbamates. jst.go.jpacs.org |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the carbonyl group (C=O) of the carbamate functionality. This group undergoes a weak, symmetry-forbidden n→π* transition, which typically results in a faint absorption in the 270-300 nm region for simple ketones and aldehydes. masterorganicchemistry.com However, for a simple, non-conjugated alkyl carbamate like this compound, this absorption is very weak and may be difficult to observe or be shifted to lower wavelengths (e.g., < 220 nm).

The molecule lacks any extended system of conjugated π-bonds or aromatic rings, which are responsible for strong absorptions in the near-UV and visible regions. nih.gov Therefore, direct detection and quantification of this compound by UV-Vis spectroscopy at wavelengths above 230-240 nm is generally not feasible or sensitive. emerginginvestigators.org Analysis by methods such as HPLC often relies on UV detection at very low wavelengths (e.g., 220 nm) where the carbonyl group absorbs more strongly, or it necessitates a derivatization step to attach a strong chromophore to the molecule. s4science.at

Advanced Chromatographic Separation and Quantification of this compound

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) is the most widely applied method for this purpose.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound and other related non-volatile compounds. Due to the long, nonpolar dodecyl chain and the polar carbamate head, reversed-phase HPLC is the method of choice.

A typical HPLC method involves a stationary phase, such as a C8 or C18 (octadecylsilane) column, which retains the nonpolar dodecyl chain of the analyte. acs.orgsigmaaldrich.com Separation is achieved by using a mobile phase gradient, commonly composed of water and an organic modifier like acetonitrile (B52724) or methanol. The analysis typically starts with a higher proportion of water, and the concentration of the organic solvent is gradually increased to elute the strongly retained this compound from the column. s4science.atsigmaaldrich.com

Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentration. Detection can be performed using a UV detector set to a low wavelength (e.g., 220-240 nm) to capture the absorbance of the carbamate carbonyl group. sigmaaldrich.comresearchgate.net For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with a mass spectrometer (LC-MS), which combines the separation power of HPLC with the definitive identification capabilities of MS. acs.org

Table 4: Typical Parameters for HPLC Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., Start at 20% B, ramp to 95% B over 20-30 minutes |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 220 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 10 - 20 µL |

| Conditions are generalized and require optimization for specific applications. s4science.atsigmaaldrich.com |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, the analysis of many carbamates, including potentially this compound, by GC can be challenging due to their thermal lability. sepscience.com Carbamate pesticides are known to degrade in the hot GC inlet, which can lead to inaccurate quantification and the formation of degradation products. sepscience.comqscience.com

Despite these challenges, GC-based methods have been developed for the analysis of some carbamates. These methods often require careful optimization of parameters such as injector temperature, solvent, and injection mode to minimize degradation. nih.gov For instance, a study on the behavior of several carbamate pesticides in GC-MS demonstrated the influence of these variables on the chromatographic signal. nih.gov In some cases, derivatization of the carbamate is employed to improve its thermal stability and volatility, making it more amenable to GC analysis. researchgate.net

The choice of detector is also crucial for achieving the desired sensitivity and selectivity. Flame ionization detection (FID) can be used, but nitrogen-phosphorus detection (NPD) offers higher selectivity for nitrogen-containing compounds like carbamates. researchgate.net

Table 1: GC Conditions for Carbamate Analysis (Illustrative)

| Parameter | Condition | Reference |

| Injector Temperature | 225 °C - 250 °C | researchgate.net |

| Oven Temperature Program | Initial 70-90°C, ramped to 270-280°C | researchgate.net |

| Detector Temperature | 300 °C | researchgate.net |

| Column | HP-5 or similar | researchgate.net |

| Detector | NPD or FID | researchgate.net |

This table provides a general range of conditions and may need to be optimized for the specific analysis of this compound.

Thin-Layer Chromatography (TLC) and Planar Chromatography

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and identification of a wide range of compounds, including carbamates. ajrconline.orggpi.ac.in It is particularly useful for qualitative screening and can be a valuable tool when more sophisticated instrumentation is unavailable. acs.orgresearchgate.net

In TLC, a stationary phase, typically silica (B1680970) gel or cellulose, is coated onto a plate. ajrconline.orgakjournals.com The sample is applied to the plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. gpi.ac.in

For the analysis of carbamates, various solvent systems and visualization reagents can be employed. ajrconline.orgoup.com After separation, the spots can be visualized using chromogenic reagents that react with the carbamates or their hydrolysis products to produce colored spots. ajrconline.orgakjournals.com For instance, p-dimethylaminobenzaldehyde can be used to detect carbamates and phenylureas after heating the TLC plate. oup.com Another approach involves enzymatic detection, where the inhibition of cholinesterase activity by the carbamate is visualized. nih.gov

The retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used for identification. oup.com For quantitative analysis, the spots can be scraped from the plate, extracted, and analyzed by another technique, or densitometry can be used to measure the intensity of the spots directly on the plate.

Table 2: TLC Systems for Carbamate Analysis

| Stationary Phase | Mobile Phase (Illustrative) | Detection Method | Reference |

| Silica Gel | n-Heptane/Chloroform | Enzymatic Detection | nih.gov |

| Silica Gel | Various organic solvent mixtures | Chromogenic Reagents (e.g., p-dimethylaminobenzaldehyde, potassium hexacyanoferrate) | ajrconline.orgoup.com |

| Cellulose | n-Heptane/Chloroform, Iso-octane/Dioxane | Enzymatic Detection | nih.gov |

Hyphenated Techniques for Complex Matrix Analysis of this compound

For the analysis of this compound in complex matrices such as environmental samples or food products, hyphenated techniques that couple the separation power of chromatography or electrophoresis with the high sensitivity and specificity of mass spectrometry are indispensable.

GC-MS and GC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. qscience.com While the thermal instability of many carbamates can be a challenge for GC, GC-MS can be used to identify the degradation products, providing indirect evidence of the presence of the parent carbamate. qscience.comnih.gov In some cases, with careful optimization of GC conditions, direct analysis of more stable carbamates is possible. nih.gov

GC-tandem Mass Spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. This can help to reduce matrix interference and provide more confident identification and quantification of the target analyte.

LC-MS and LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are the preferred techniques for the analysis of thermally labile and polar compounds like many carbamates. sepscience.comtaylorfrancis.com LC avoids the high temperatures of the GC inlet, thus preventing the degradation of the analyte. sepscience.com

In LC-MS, the sample is first separated by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). The eluent from the LC column is then introduced into the mass spectrometer, where the analytes are ionized and detected. LC-MS/MS provides enhanced selectivity and sensitivity, making it the gold standard for trace-level quantification of carbamates in complex samples. sepscience.com A study demonstrated the rapid separation of commonly monitored carbamate pesticides in less than 5 minutes using LC-MS/MS. sepscience.com

Table 3: LC-MS/MS Parameters for Carbamate Analysis (General)

| Parameter | Condition | Reference |

| LC Column | C18 or specialized carbamate columns | sepscience.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | sepscience.com |

| Ionization Source | Electrospray Ionization (ESI) | |

| Mass Analyzer | Triple Quadrupole (QqQ) or Ion Trap | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique for the analysis of polar and charged compounds. It offers high separation efficiency and requires only very small sample volumes. While less common than LC-MS for routine carbamate analysis, CE-MS can be a valuable tool for specific applications, particularly for the analysis of ionic carbamate metabolites or in situations where matrix effects are problematic in LC-MS.

Solid-State Characterization of this compound Forms

Techniques such as X-ray diffraction (XRD), particularly single-crystal and powder XRD, are fundamental for determining the crystal structure and identifying different polymorphic forms. Differential Scanning Calorimetry (DSC) can be used to study thermal transitions, such as melting point and phase changes, providing information on the purity and polymorphic state of the compound. Thermogravimetric Analysis (TGA) can assess the thermal stability and decomposition profile of this compound. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide information about the molecular vibrations and can be used to differentiate between different solid-state forms.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. jcu.edu.au It provides detailed information about the atomic arrangement, crystal system, and phase purity of a compound. jcu.edu.au The technique operates on the principle of Bragg's Law, where a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays is analyzed to determine the arrangement of atoms within the crystal lattice.

In the study of carbamate-containing molecules, XRD is instrumental in understanding their solid-state properties. Research on Transkarbam 12 (T12), the carbamic acid salt of omega-aminocaproic acid dodecyl ester, utilized X-ray powder diffraction to investigate its thermotropic phase behavior. nih.gov The study revealed significant details about its crystalline arrangement at ambient temperature.

The key findings from the XRD analysis of Transkarbam 12 are summarized below:

At room temperature, the hydrocarbon chains of the dodecyl group exhibit a highly ordered structure. nih.gov

These chains are arranged in an orthorhombic perpendicular subcell, indicating a specific, repeating three-dimensional pattern. nih.gov

Upon heating, XRD analysis, in conjunction with other techniques, identified two major thermal transitions at 54°C and 66°C. nih.gov The first transition was associated with disruptions in the carbamate structure and polar head group, while the second corresponded to the melting of the hydrocarbon chains. nih.gov

This type of analysis is crucial for understanding how the molecular packing of this compound influences its physical properties and behavior in different temperature regimes.

Table 1: Crystallographic Findings for Transkarbam 12 at Room Temperature

| Parameter | Finding | Source |

|---|---|---|

| Crystal Structure | Highly ordered | nih.gov |

| Subcell Type | Orthorhombic perpendicular | nih.gov |

| Thermal Transitions | 54°C and 66°C | nih.gov |

Electron Microscopy Techniques (SEM, TEM) for Morphological Studies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and ultrastructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com In SEM, a focused beam of electrons scans the surface of the sample, and detectors collect the secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface to form an image. mdpi.com This technique is particularly useful for examining the shape, size, and surface texture of particles. mdpi.com While direct SEM studies specifically on pure this compound are not extensively documented in the reviewed literature, the technique is widely applied to carbamate-containing systems and materials modified with dodecyl chains. For instance, SEM has been used to study the surface morphology of various materials where dodecyl-containing surfactants, like sodium dodecyl sulfate (B86663), influence the formation of crystal structures such as calcium carbonate. jlu.edu.cnacs.org

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the observation of a sample's internal structure. anapath.ch In TEM, a beam of electrons is transmitted through an ultra-thin specimen. anapath.ch The interaction of the electrons with the sample forms an image that reveals details about the size, shape, and arrangement of particles and their internal features. anapath.ch

TEM has been effectively used to study the aggregation behavior of this compound derivatives in solution.

In a study of novel cationic surfactants containing a this compound moiety, TEM imaging was used to visualize the self-assembling behavior of these molecules. knc.ru The compound with the dodecyl substituent was observed to form large aggregates upon reaching a critical concentration in solution. knc.ru

Another study focused on 6-O-dodecyl-chitosan carbamate, a biopolymer derivative. dntb.gov.uaresearchgate.net TEM analysis, corroborated by dynamic light scattering (DLS), demonstrated that this amphiphilic compound self-assembles into spherical polymeric micelles in aqueous solutions. dntb.gov.uaresearchgate.net

These electron microscopy studies are vital for understanding how this compound molecules organize themselves in different environments, which is fundamental to their application in areas like drug delivery and surfactant science.

Table 2: Morphological Findings from TEM Analysis of this compound Derivatives

| Compound | Observed Morphology | Technique(s) | Source |

|---|---|---|---|

| Cationic surfactant with this compound moiety | Large aggregates | TEM, Dynamic Light Scattering | knc.ru |

Electrochemical Sensing and Detection Platforms for this compound

Electrochemical sensors offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of various chemical compounds, including the carbamate functional group. tsu.ru These methods are based on measuring changes in electrical signals (such as current or potential) that occur during an electrochemical reaction involving the target analyte.

The electrochemical detection of carbamates is well-established, particularly for carbamate pesticides. nih.gov The electroactive nature of the carbamate group facilitates its detection. nih.gov Detection can occur via two main pathways:

Direct Oxidation: Some carbamates can be directly oxidized at an electrode surface at a relatively high potential. researchgate.net

Indirect Detection via Hydrolysis: A more common and often more sensitive method involves the alkaline hydrolysis of the carbamate to produce a phenol (B47542) or amine derivative. tsu.ruresearchgate.net This derivative is typically more easily oxidized at a lower potential, which enhances sensitivity and selectivity by minimizing interferences. tsu.ru

A variety of electrode materials have been developed and modified to improve the performance of carbamate sensors. Boron-doped diamond electrodes have been shown to be effective for the direct detection of N-methylcarbamates, offering low background current and a wide potential window. researchgate.net Other platforms include glassy carbon electrodes and various nanostructured electrodes, such as those modified with graphene derivatives or metal nanoparticles, which can enhance the electrocatalytic activity and increase the surface area for the reaction. tsu.ruacs.org

While specific electrochemical sensors designed exclusively for this compound are not prominent in the literature, the established principles for detecting the broader class of carbamate compounds are directly applicable. The development of such a sensor would likely involve optimizing the electrode material and detection conditions (e.g., direct vs. indirect) for the specific properties conferred by the dodecyl chain.

Table 3: Overview of Electrochemical Sensing Platforms for Carbamate Compounds

| Electrode Type | Detection Principle | Target Analytes | Key Advantages | Source(s) |

|---|---|---|---|---|

| Boron-Doped Diamond Thin-Film Electrode | Direct oxidation or oxidation of hydrolysis product | N-methylcarbamate pesticides (e.g., carbaryl (B1668338), carbofuran) | Low background current, wide potential window, high stability. researchgate.net | researchgate.net |

| Graphene-Based Electrodes | Oxidation of hydrolysis product (carbamate-phenols) | Carbamate pesticides (e.g., carbofuran, carbaryl) | High surface area, excellent electron mobility, potential for high sensitivity. tsu.ru | tsu.ru |

| Acetylcholinesterase (AChE) Biosensors | Inhibition of enzyme activity by carbamate | Carbaryl and other carbamate pesticides | High specificity due to enzyme-inhibitor interaction. nih.gov | nih.govcapes.gov.br |

| Carbon Nanotube Paste Electrode | Not specified, likely direct or indirect oxidation | Carbamate pesticides | Enhanced conductivity and surface area. | iapchem.org |

Mechanistic Investigations of Dodecyl Carbamate Interactions at Molecular and Cellular Levels

Enzyme Interaction and Inhibition Kinetics of Dodecyl Carbamate (B1207046)

The structure of dodecyl carbamate, featuring a long lipophilic alkyl chain and a carbamate functional group, suggests potential interactions with several classes of enzymes, most notably cholinesterases and hydrolases such as esterases and lipases.

Cholinesterase Inhibition Mechanisms (if applicable)

The long alkyl chain of this compound is expected to significantly influence its interaction with cholinesterases. Studies on N-alkyl carbamates have shown that the size of the alkyl substituent is a major determinant for the rate of carbamylation (kᵢ) of human AChE. nih.gov This suggests that the dodecyl group would play a crucial role in the binding affinity and inhibitory potency of this compound.

Research on dicationic gemini (B1671429) surfactants containing a dodecane (B42187) spacer and carbamate fragments provides direct evidence of the potent cholinesterase inhibitory activity of such structures. nih.govmdpi.com These compounds, which share key structural features with this compound (a dodecyl chain and a carbamate group), have demonstrated high activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) in the nanomolar range.

| Compound | hAChE IC₅₀ (nM) | hBChE IC₅₀ (nM) | Selectivity Index (hAChE/hBChE) |

|---|---|---|---|

| 10-12-10(Et) | 43.1 ± 0.9 | 58.6 ± 7.1 | 0.74 |

| 12-12-12(Et) | 82.1 ± 13 | >100000 | >1218 |

| 14-12-14(Et) | 11.0 ± 0.5 | 1445 ± 150 | 0.0076 |

Data sourced from a study on dicationic gemini surfactants with a dodecane spacer and carbamate fragments. The compounds are N,N′-dialkyl-N,N′-bis(2-(ethylcarbamoyloxy)ethyl)-N,N′-dimethyldodecan-1,6-diammonium dibromide, where the first number indicates the alkyl chain length.

Interaction with Esterases and Lipases

The distinction between esterases and lipases is often based on substrate preference, which is heavily influenced by lipophilicity. researchgate.net Esterases typically hydrolyze water-soluble esters with short acyl chains, while lipases act on water-insoluble substrates with long acyl chains (≥10 carbons) and often exhibit interfacial activation. researchgate.netoup.com

Given its long C12 alkyl chain, this compound would be considered a lipophilic substrate, suggesting a higher likelihood of interaction with lipases or esterases that have activity towards long-chain substrates, such as cholesterol esterase. acs.org Studies on aryl carbamates with varying N-alkyl chain lengths have shown that inhibitory activity against cholesterol esterase is optimal for chain lengths of eight or nine carbons. acs.org This highlights the importance of the alkyl chain in binding to the enzyme's active site.

Furthermore, research on staphylococcal lipases demonstrated that these enzymes are reversibly inhibited by p-nitrophenyl N-alkylcarbamates, with a clear preference for medium to long-chain carbamates in the case of S. hyicus lipase (B570770). nih.gov This study concluded that chain length selectivity is determined in the initial step of catalysis. nih.gov Therefore, the dodecyl chain of this compound would be a critical factor governing its recognition and interaction with specific lipases and esterases.

Receptor Binding Profiling and Ligand-Target Interactions

Computational methods are invaluable for predicting and analyzing the interactions between a small molecule like this compound and its potential biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict how a ligand binds to a receptor's active site. researchgate.net For carbamates, docking studies are frequently employed to understand their binding mechanisms with target enzymes like cholinesterases. plos.orgnih.gov The process involves generating a 3D model of this compound and placing it into the crystal structure of a target protein. The simulation then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score in kcal/mol. plos.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). plos.orgmdpi.com Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm that the ligand remains stably bound within the active site. researchgate.netplos.org For a molecule like this compound, these simulations would reveal crucial interactions, such as hydrophobic interactions between the dodecyl tail and non-polar residues in the active site gorge, and hydrogen bonding involving the carbamate group. mdpi.comgoogleapis.com

| Interaction Type | Interacting Residues in BChE | Role in Binding |

|---|---|---|

| Hydrogen Bond | Ser226, His466 | Covalent bond formation (carbamylation) and stabilization. mdpi.com |

| π-π Stacking | Trp82 | Stabilizes the ligand within the active site gorge. |

| Hydrophobic Interactions | Leu286, Val288 | Engages with the alkyl portions of the inhibitor. |

This table represents typical interactions observed for carbamate inhibitors in docking studies with cholinesterases and serves as an example of what might be expected for this compound.

In Silico Prediction of Target Affinities

Beyond single-target docking, broader in silico methods can predict a range of potential biological targets for a novel compound. Web-based servers like Swiss Target Prediction utilize the principle of chemical similarity, comparing the 2D and 3D structure of a query molecule (like this compound) to a database of known active ligands to predict its most probable protein targets.

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. plos.org By analyzing a series of related compounds (e.g., different alkyl carbamates) and their experimentally determined biological activities, a mathematical model is built that correlates specific molecular descriptors with activity. researchgate.net Such a model could be used to predict the inhibitory potency of this compound against a specific target based on its structural properties. These computational approaches are instrumental in the early stages of drug discovery for identifying potential on-target and off-target interactions. nih.gov

Modulation of Signal Transduction Pathways in Model Organism Cell Cultures

The interaction of this compound with enzymes and receptors can lead to the modulation of intracellular signal transduction pathways. While direct evidence for this compound is unavailable, plausible mechanisms can be inferred from the actions of other carbamates and organophosphates.

One significant potential mechanism involves the inhibition of diacylglycerol (DAG) lipase. nih.govacs.org This enzyme is responsible for hydrolyzing the second messenger DAG. Inhibition of DAG lipase by a carbamate would lead to an accumulation of DAG in the cell membrane. nih.gov Elevated DAG levels would, in turn, potentiate signaling cascades that are dependent on it, most notably the Protein Kinase C (PKC) pathway and the Ras/MAPK pathway (also known as the ERK pathway). nih.govlumenlearning.com Activation of these pathways can influence a wide array of cellular processes, including gene expression, cell growth, and differentiation. lumenlearning.comkhanacademy.org

Another potential avenue for signal modulation is through interaction with G-protein coupled receptors (GPCRs). Research has shown that certain carbamate insecticides can act as structural mimics of melatonin (B1676174) and bind directly to melatonin receptors (MT1 and MT2). buffalo.edunih.govacs.org This interaction can disrupt normal melatonin signaling, which is crucial for regulating circadian rhythms and metabolic processes. buffalo.edu Binding of a ligand to melatonin receptors initiates signaling cascades, often involving the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent changes in Protein Kinase A (PKA) activity. wikipedia.org If this compound were to interact with melatonin or other GPCRs, it could similarly alter these fundamental signaling pathways, leading to downstream effects on cellular function.

Effects on Intracellular Calcium Signaling

Calcium ions (Ca²⁺) are crucial second messengers that regulate a vast array of neuronal and non-neuronal processes, including gene expression, membrane excitability, and synaptic transmission. nih.gov The precise control of cytosolic Ca²⁺ concentrations is maintained by a complex system of channels, pumps, and binding proteins. nih.govnih.gov Disruptions in this delicate balance can lead to significant functional alterations. nih.gov

Some studies and patents indicate that certain compounds containing a carbamate group can influence intracellular calcium levels. For instance, some carbamate derivatives have been shown to inhibit voltage-gated calcium channels. nih.gov Furthermore, a patent for compounds intended to modulate intracellular calcium includes structures containing carbamate moieties, suggesting these functional groups are of interest for their potential to affect store-operated calcium entry (SOCE) and the activity of calcium release-activated calcium (CRAC) channels. google.com Many pesticides, including some from the carbamate class, have been shown to disrupt Ca²⁺ homeostasis by increasing its intracellular concentration, which can trigger pathways leading to oxidative stress and neuroinflammation. nih.gov

While these findings point to the potential for carbamates to interact with calcium signaling machinery, direct experimental evidence for this compound specifically is currently lacking. The long, lipophilic dodecyl chain would facilitate interaction with cell membranes, but its specific influence on the function of embedded calcium channels or intracellular calcium stores remains to be investigated.

Activation or Inhibition of Kinase Cascades

There is a notable absence of specific research investigating the direct impact of this compound on the activation or inhibition of kinase cascades.

Kinase cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are fundamental signal transduction modules in eukaryotic cells. nih.govnumberanalytics.com These cascades involve a series of protein kinases that sequentially phosphorylate and activate one another, thereby amplifying and transmitting signals from the cell surface to the nucleus to regulate critical cellular processes like proliferation, differentiation, and stress responses. nih.govnumberanalytics.commdpi.com The three main families of MAP kinases in mammals are the extracellular-signal-regulated kinases (ERKs), the Jun amino-terminal kinases (JNKs), and the p38/stress-activated protein kinases (p38/SAPKs). nih.gov These pathways can be triggered by a wide variety of stimuli, including cellular stress and inflammatory cytokines. nih.gov

While direct data on this compound is unavailable, the broader carbamate chemical class has been explored in the context of kinase modulation. Patents have described compositions containing carbamates for the purpose of modulating kinase signaling cascades, for example, as potential inhibitors of protein tyrosine kinases for therapeutic applications. google.com However, without specific studies on this compound, it is not possible to determine if it activates or inhibits specific kinase cascades such as the ERK, JNK, or p38 pathways.

Membrane Interaction and Permeation Studies of this compound

The structure of this compound, featuring a long twelve-carbon (dodecyl) alkyl chain and a polar carbamate group, suggests a strong propensity for interaction with biological membranes.

Liposomal Membrane Binding and Disruption

Direct studies on the binding and disruption of liposomes by simple this compound are limited. However, research on related compounds provides significant insight into how its structural motifs interact with lipid bilayers. A study on dicationic gemini surfactants (GS) containing a dodecane spacer and carbamate fragments demonstrated their effective incorporation into liposomal membranes composed of phosphatidylcholine (PC) and cholesterol (Chol). mdpi.com

The incorporation of these carbamate-containing surfactants into the liposomes led to a significant change in their surface charge, increasing the zeta potential from near-neutral to highly positive values (up to +48 mV). mdpi.com This modification is crucial for enhancing the interaction of liposomes with negatively charged biological membranes. mdpi.com The stability of these modified liposomes was confirmed over several months, indicating a stable integration of the carbamate surfactant within the lipid bilayer. mdpi.com

The dodecyl chain is a key driver of membrane interaction. The hydrophobic tails of amphipathic molecules like this compound are expected to partition into the hydrophobic core of the lipid bilayer. researchgate.net This insertion can disrupt the packing of phospholipids, potentially leading to increased membrane fluidity, permeability, and, at higher concentrations, complete membrane solubilization or lysis. researchgate.netthermofisher.comnih.gov Detergents like sodium dodecyl sulfate (B86663) (SDS), which also possess a dodecyl tail, are well-known for their ability to disrupt and solubilize membranes by intercalating between phospholipids. researchgate.netsmolecule.com While the headgroup of this compound is different from that of SDS, the fundamental hydrophobic interactions driven by the long alkyl chain are a shared mechanism for membrane perturbation.

Table 1: Physicochemical Parameters of Liposomes Modified with Dodecyl-Carbamate Containing Gemini Surfactants This table is based on data for dicationic gemini surfactants with dodecane spacers and carbamate fragments, as direct data for this compound is unavailable.

| Surfactant/Lipid Ratio | Hydrodynamic Diameter (Dh, nm) | Polydispersity Index (PdI) | Zeta Potential (ζ, mV) |

| 0 (Control Liposomes) | 105 ± 1 | 0.15 ± 0.01 | +1.3 ± 0.2 |

| 1/100 | 110 ± 2 | 0.18 ± 0.02 | +15.2 ± 1.1 |

| 1/50 | 112 ± 1 | 0.20 ± 0.01 | +35.5 ± 1.5 |

| 1/25 | 115 ± 2 | 0.22 ± 0.02 | +45.1 ± 1.8 |

Data derived from research on PC/Chol/n-12-n(Et) liposomes. mdpi.com

Cell Membrane Transport Mechanisms in In Vitro Systems

Specific experimental studies determining the cell membrane transport mechanisms of this compound using standard in vitro models, such as Caco-2 cell monolayers or the Parallel Artificial Membrane Permeability Assay (PAMPA), have not been reported. However, its transport properties can be inferred from its chemical structure.

The carbamate functional group is recognized for its ability to permeate cell membranes and is often used as a peptide bond surrogate in drug design to enhance metabolic stability and cellular uptake. acs.org The primary driver for the passive transport of this compound across the lipid bilayer is expected to be its long, hydrophobic dodecyl chain. This lipophilicity would favor partitioning from an aqueous environment into the lipid cell membrane, facilitating passive diffusion down its concentration gradient. researchgate.netlumsa.it

In vitro permeability assays are standard tools for predicting a drug's absorption potential.

Caco-2 Cell Monolayers: This system uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. science.govnih.gov It is used to assess both passive transcellular and paracellular transport, as well as active transport mechanisms. science.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that models passive, transcellular permeability. bioassaysys.comparalab.es A compound's ability to diffuse from a donor compartment through an artificial lipid membrane (often lecithin (B1663433) dissolved in dodecane) to an acceptor compartment is measured. bioassaysys.comnih.gov

While direct permeability data for this compound is absent, studies on other dodecyl-containing molecules highlight the potent effect of this alkyl chain on membrane interactions. For example, dodecylphosphocholine (B1670865) enhances the paracellular permeability of hydrophilic compounds across Caco-2 monolayers by modulating tight junctions. nih.gov This underscores the significant membrane-perturbing capability of the dodecyl group, which would also be a key feature of this compound's interaction with cells.

Investigation of this compound's Influence on Cellular Homeostasis Regulation

Cellular homeostasis involves a multitude of regulatory networks that maintain a stable internal environment. External chemical stressors can disrupt this balance, leading to cellular dysfunction.

Impact on Oxidative Stress Pathways

There is no research available that specifically investigates the impact of this compound on oxidative stress pathways. However, the induction of oxidative stress is a well-documented effect of the broader class of carbamate compounds, particularly those used as pesticides and the compound ethyl carbamate. nih.govrsc.orgnih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. news-medical.netmdpi.com This imbalance can lead to damage of vital cellular components, including lipids, proteins, and DNA. mdpi.comwikipedia.org

Studies on other carbamates have shown they can induce oxidative stress through several mechanisms:

Generation of Reactive Oxygen Species (ROS): Exposure to certain carbamates leads to an overproduction of ROS. nih.gov

Depletion of Glutathione (B108866) (GSH): Carbamates can decrease the levels of intracellular glutathione, a critical non-enzymatic antioxidant that detoxifies ROS. rsc.orgnih.gov

Modulation of the Nrf2 Pathway: The Nrf2 signaling pathway is a primary regulator of the antioxidant response. nih.gov Under normal conditions, Nrf2 is bound by Keap1, which targets it for degradation. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the expression of antioxidant genes. nih.govmdpi.com Some carbamates have been shown to interfere with this pathway, either by inhibiting it, which exacerbates toxicity, or by causing its hyperactivation. nih.gov

For example, ethyl carbamate has been shown to induce cytotoxicity and oxidative damage in HepG2 cells by increasing intracellular GSH depletion and causing mitochondrial membrane potential collapse. rsc.orgnih.gov These effects could be mitigated by treatment with antioxidants. rsc.org Given these class-wide effects, it is plausible that this compound could also influence oxidative stress pathways, though this requires direct experimental verification.

Table 2: Illustrative Effects of Other Carbamates on Oxidative Stress Markers This table presents findings for ethyl carbamate to illustrate the known effects of the carbamate class, as specific data for this compound is unavailable.

| Cell Line | Carbamate Compound | Observed Effect on Oxidative Stress | Reference |

| HepG2 | Ethyl Carbamate | Increased ROS generation | rsc.org |

| HepG2 | Ethyl Carbamate | Depletion of intracellular glutathione (GSH) | rsc.orgnih.gov |

| HepG2 | Ethyl Carbamate | Collapse of mitochondrial membrane potential | nih.gov |

Effects on Apoptosis and Necrosis in Non-Human Cell Lines

While direct mechanistic studies on this compound's induction of apoptosis and necrosis in non-human cell lines are not extensively documented in publicly available literature, research on other carbamate compounds provides significant insights into the potential pathways involved. These studies, conducted on various non-human cell lines, reveal a general capacity for carbamates to trigger programmed cell death (apoptosis) and uncontrolled cell death (necrosis), primarily through mechanisms involving the caspase cascade and mitochondrial disruption.

Investigations into carbamate pesticides, for instance, have demonstrated their cytotoxic effects on Chinese hamster ovary (CHO-K1) cells. conicet.gov.ar These studies are valuable for postulating the mechanisms by which a simple alkyl carbamate like this compound might operate. The research indicates that carbamates can induce both apoptosis and necrosis in a dose-dependent manner. conicet.gov.ar

Further studies on different carbamate pesticides have consistently shown their ability to induce apoptosis and necrosis in various cell lines. researchgate.netnih.gov The primary mechanisms identified involve the activation of the caspase cascade and the release of mitochondrial cytochrome c, key events in the intrinsic apoptotic pathway. researchgate.netnih.gov For example, carbamate pesticides like ziram (B1684391) and thiram (B1682883) have been shown to significantly increase the intracellular levels of active caspase-3 and cause mitochondrial cytochrome c release in human natural killer cells, which serves as a model for cellular toxicity studies. nih.gov Although these are human cells, the fundamental apoptotic pathways are highly conserved across mammalian species, suggesting similar effects could be expected in non-human cell lines.

One study on urethane (B1682113) dimethacrylate (UDMA), a monomer used in dental composites that contains a carbamate group, found that it induced apoptosis in peripheral blood mononuclear cells. nih.gov This finding further supports the general principle that the carbamate functional group can be instrumental in initiating apoptotic processes.

The collective evidence from studies on various carbamate-containing molecules strongly suggests that this compound would likely induce apoptosis in non-human cell lines through the activation of intrinsic and extrinsic apoptotic pathways. This would involve mitochondrial membrane depolarization, release of pro-apoptotic factors, and activation of executioner caspases. Necrosis might also occur, particularly at higher concentrations of the compound.

Below are data tables summarizing findings from studies on carbamate pesticides in Chinese hamster ovary (CHO-K1) cells, which can be used as a proxy to understand the potential effects of this compound.

Table 1: Apoptotic and Necrotic Effects of Zineb in Chinese Hamster Ovary (CHO-K1) Cells

| Concentration | Early Apoptotic Cells | Late Apoptotic Cells | Necrotic Cells |

| Control | Normal | Normal | Normal |

| 10 µg/ml | Significant Increase | Significant Increase | No Significant Change |

| 15 µg/ml | Significant Increase | Significant Increase | No Significant Change |

Data synthesized from studies on the carbamate pesticide Zineb. conicet.gov.ar

Table 2: Effects of the Commercial Formulation of Zineb (Azzurro®) in Chinese Hamster Ovary (CHO-K1) Cells

| Concentration | Early Apoptotic Cells | Late Apoptotic Cells | Necrotic Cells |

| Control | Normal | Normal | Normal |

| 10 µg/ml | No Significant Change | Significant Increase | Significant Increase |

| 15 µg/ml | No Significant Change | Significant Increase | Significant Increase |

Data synthesized from studies on the commercial formulation of the carbamate pesticide Zineb. conicet.gov.ar

These tables illustrate that carbamates can induce a spectrum of cell death modalities, with variations observed based on the specific compound and its formulation. It is plausible that this compound would exhibit similar activities, with the long dodecyl chain potentially influencing its cellular uptake and interaction with mitochondrial membranes, thereby modulating its apoptotic and necrotic potential.

Pre Clinical and in Vitro Biological Efficacy Studies of Dodecyl Carbamate

Antimicrobial Spectrum and Efficacy Against Pathogenic Microorganisms

Antifungal and Anti-Yeast Activity in Culture Models

The potential antifungal and anti-yeast activity of dodecyl carbamate (B1207046) can be inferred from studies on related carbamate and dodecyl-containing compounds. Carbamate derivatives are recognized as a significant structural motif in the development of fungicidal compounds. mdpi.com Commercially available carbamate fungicides exhibit broad-spectrum antifungal activities. mdpi.com

Research on N-aryl carbamate derivatives has shown that many of these compounds exhibit good antifungal activity in vitro against various plant fungal pathogens. mdpi.com Similarly, certain benzimidazole (B57391) derivatives, which are structurally distinct but highlight the potential of nitrogen-containing heterocycles in antifungal agents, have shown effectiveness against clinical species of Candida. nih.gov

The dodecyl group also appears to contribute to antifungal properties. For example, 1-dodecyl-1H-1,2,3-benzotriazole has been synthesized and its structure confirmed, though its specific antifungal activity data is not detailed in the provided results. nih.gov Gemini (B1671429) surfactants with dodecyl chains have demonstrated activity against the yeast Candida albicans and molds like Aspergillus niger, with the length of the alkyl chain influencing the level of activity. mdpi.com

No specific data tables for the antifungal and anti-yeast activity of dodecyl carbamate were found in the search results.

Antiparasitic Efficacy in In Vitro and Ex Vivo Models

Activity Against Protozoan Parasites (e.g., Plasmodium, Leishmania)

There is evidence to suggest that this compound and related structures possess activity against protozoan parasites.

Antileishmanial Activity: Novel lipophilic hydroxytyrosol (B1673988) N-alkylcarbamate conjugates, including a dodecyl derivative, have been synthesized and tested for their antileishmanial activity. csic.es These compounds were evaluated against the intracellular amastigote form of Leishmania donovani in infected macrophages. csic.es Several of these N-alkylcarbamate derivatives, including those with longer alkyl chains, demonstrated significant antiparasitic activity. csic.esresearchgate.net Specifically, dodecyl pseudoglycosides have shown notable antileishmanial effects. researchgate.netresearchgate.net The mechanism may be linked to the proapoptotic activity of these compounds. researchgate.net Alkylphosphocholine analogues with a dodecyl chain (APC12) have also shown anti-leishmanial activity in the micromolar range against both promastigotes and intracellular amastigotes of L. donovani. mdpi.com

Anti-Plasmodium Activity: While direct studies on this compound against Plasmodium are absent in the search results, related compounds have been investigated. For instance, hydroxy-2-dodecyl-4-(1H)-quinolone (HDQ) is a known inhibitor of the Plasmodium falciparum mitochondrial enzyme PfNDH2. nih.govacs.org This indicates that the dodecyl moiety can be part of a molecule that targets essential parasitic pathways. The search for new antimalarial drugs is ongoing, with a focus on identifying compounds with novel modes of action to combat drug resistance. chemrxiv.org

Efficacy Against Helminthic Pathogens

The provided search results contain limited and indirect information regarding the efficacy of this compound against helminthic pathogens.

The term "carbamate" is associated with anthelmintic drugs. For example, diethylcarbamazine (B1670528) is a drug used to treat lymphatic filariasis, and other benzimidazole carbamates have been assessed for their efficacy against various larval and adult helminths. google.comnih.gov Methyl 5-propylthio-2-benzimidazolecarbamate has demonstrated high activity against various helminthic infections in the intestinal tract of animals. google.com

Furthermore, research has explored compounds that can enhance the activity of existing carbamate agrochemicals against parasitic nematodes. biorxiv.org This suggests that the carbamate structure is relevant to anthelmintic activity. However, no studies were found that specifically tested "this compound" against helminthic pathogens. The efficacy of such compounds is highly dependent on the complete chemical structure, not just the presence of a carbamate group. nih.govgoogle.com

Insecticidal and Larvicidal Activities in Entomological Models

Carbamates as a class of insecticides are known for their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. inchem.orgumn.edu This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death. mdpi.com The insecticidal and larvicidal properties of carbamates can be influenced by the nature of their chemical structure, including the length of alkyl chains.

Carbamate insecticides typically exert their toxic effects through both contact and stomach action. spnhc.org This means they can be effective upon direct contact with the insect's cuticle or when ingested. The efficacy of carbamates is linked to their ability to carbamylate acetylcholinesterase, a process that, unlike the phosphorylation by organophosphates, is reversible. umn.edu In insects, the primary site of action for carbamates is the central nervous system. umn.edu

The structure of the carbamate molecule, particularly the side chains, plays a significant role in its insecticidal potency. Studies on salicylanilide (B1680751) N-alkylcarbamates, which also act as AChE inhibitors, have shown that the length of the N-alkyl chain significantly influences their inhibitory activity. For instance, research on a series of N-alkylcarbamates with varying chain lengths (from ethyl to undecyl) demonstrated that specific chain lengths, such as decyl and undecyl, resulted in the most potent AChE inhibition. nih.gov This suggests that the lipophilicity and steric factors associated with the alkyl chain are crucial for the molecule's interaction with the enzyme's active site.

One study on salicylanilide N-alkylcarbamates evaluated their ability to inhibit AChE. The results, as shown in the table below, indicate that the inhibitory concentration (IC₅₀) varies with the length of the alkyl chain.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Salicylanilide N-Alkylcarbamates with Varying Alkyl Chain Lengths

| Compound Group | Alkyl Chain (R²) | IC₅₀ (µmol/L) |

|---|---|---|

| 3-Cl substituted | Hexyl | 158.5 |

| Heptyl | 144.5 | |

| Octyl | 162.2 | |

| Nonyl | 138.0 | |

| Decyl | 144.5 | |

| Undecyl | 141.3 | |

| Dodecyl | 151.4 | |

| 4-Cl substituted | Hexyl | 31.0 |

| Heptyl | 49.0 | |

| Octyl | 56.2 | |

| Nonyl | 43.7 | |

| Decyl | 49.0 | |

| Undecyl | 49.0 | |

| Dodecyl | 52.5 | |

| 3,4-Cl disubstituted | Hexyl | 41.7 |

| Heptyl | 41.7 | |

| Octyl | 31.6 | |

| Nonyl | 39.8 | |

| Decyl | 21.8 | |

| Undecyl | 29.9 | |

| Dodecyl | 35.5 |

Data sourced from a study on salicylanilide N-alkylcarbamates. nih.gov The table shows the concentration required to inhibit 50% of AChE activity.

Carbamates can also function as insect growth regulators (IGRs), disrupting the normal development and molting processes of insects. umn.edu The larvicidal activity of various compounds, including those with long alkyl chains, has been documented. For example, a study on the n-hexane extract of Parinari excelsa seeds identified several long-chain carbonate compounds, including decyl phenyl carbonate and hexadecyl phenyl carbonate, which demonstrated significant larvicidal activity against Culex mosquito larvae. journalarrb.com The lethal concentration (LC₅₀) for the extract was found to be 2.056 µg/ml after 24 hours and 0.429 µg/ml after 48 hours, indicating a dose- and time-dependent effect. journalarrb.com

While direct studies on this compound are limited, the larvicidal potential of compounds with similar long-chain structures suggests that this compound could exhibit comparable effects on the developmental stages of various insect species. The mechanism of action is often linked to interference with the central nervous system, leading to death by intoxication, similar to other carbamate insecticides. researchgate.net

Cytotoxicity Mechanisms in Non-Human Cell Lines and Primary Cell Cultures

The cytotoxic potential of carbamate derivatives has been evaluated in various non-human cell lines to understand their mechanisms of action at a cellular level. These studies often involve determining dose-response relationships and investigating effects on the cell cycle.

The cytotoxicity of carbamates and related compounds is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a substance that reduces the viability of a cell population by 50%. Studies on various carbamate derivatives have shown a range of cytotoxic activities depending on the cell line and the specific chemical structure of the carbamate.

For instance, a study on metronidazole (B1676534) and secnidazole (B1681708) carbamates found that these compounds showed no significant cytotoxicity against VERO cells (a kidney epithelial cell line from an African green monkey) at concentrations up to 100 µM. mdpi.com In contrast, research on lycorine (B1675740) carbamate derivatives revealed varying levels of cytotoxicity against different human cell lines, with IC₅₀ values presented in the table below.

Table 2: Cytotoxicity (IC₅₀ in µM) of Lycorine Carbamate Derivatives in Human Cancer and Non-Cancer Cell Lines

| Compound | Colo205 (Sensitive Colon Cancer) | Colo320 (Resistant Colon Cancer) | MRC-5 (Normal Lung Fibroblasts) |

|---|---|---|---|

| Compound 5 (benzyl substituent) | >100 | 12.23 | >100 |

| Compound 9 (phenethyl substituent) | >100 | 10.39 | >100 |

| Compound 19 | >100 | 7.64 | 43.26 |

| Compound 25 | >100 | 3.14 | >100 |

| Compound 26 | >100 | 16.14 | >100 |

Data from a study on lycorine carbamate derivatives. mdpi.com The table shows the concentration at which 50% of cell growth is inhibited.

Another study on copper(II) carboxylates with different fatty acid alkyl chain lengths investigated their cytotoxicity on A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines. The results indicated that the compound with a C12 alkyl chain (CuLa₂) had a greater cytotoxic effect (lower IC₅₀) than the one with a C18 alkyl chain (CuSt₂), suggesting that alkyl chain length influences cytotoxicity. rsc.org

Table 3: Cytotoxicity (IC₅₀ in µM) of Copper(II) Carboxylates with Different Alkyl Chain Lengths

| Compound | Alkyl Chain Length | A549 Cells | HeLa Cells |

|---|---|---|---|

| CuLa₂ | C12 | 19.50 | 23.33 |

| CuSt₂ | C18 | 31.17 | 44.67 |

Data sourced from a study on copper(II) carboxylates. rsc.org This table illustrates how the length of the alkyl chain can affect the cytotoxic potential of a compound.

Certain carbamate derivatives have been shown to interfere with the cell cycle, leading to cell growth arrest and apoptosis. For example, a study on a benzimidazolyl carbamate ester derivative, RDS 60, demonstrated its ability to block the cell cycle in head and neck squamous carcinoma cell lines (FaDu and CAL27). researchgate.netnih.gov Treatment with RDS 60 led to a significant increase in the percentage of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov Specifically, in FaDu cells, the proportion of cells in the G2/M phase increased from 27% to 69%, and in CAL27 cells, it increased from 32% to 56%. researchgate.net This cell cycle arrest was associated with an upregulation of cyclin B1, a key protein in the transition from the S to G2 and M phases. nih.gov The blockage of the cell cycle can be a precursor to apoptosis, or programmed cell death. nih.gov

Biofilm Inhibition and Dispersal Mechanisms

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them resistant to antimicrobial agents. Some long-chain alkyl compounds have shown promise in inhibiting biofilm formation and promoting their dispersal.

The mechanism of biofilm inhibition by long-chain alkyl compounds can involve the suppression of EPS production, interference with quorum sensing (cell-to-cell communication), and damage to the microbial cell membrane. mdpi.com For instance, studies on alkyl gallates have revealed that their antibiofilm activity increases with the length of the alkyl chain. mdpi.com

While direct evidence for this compound is scarce, research on related compounds provides insights. A study on a series of ethyl N-(2-phenethyl) carbamate analogues demonstrated their ability to inhibit the biofilm formation of several strains of Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net One of the most potent analogues showed significant biofilm inhibition at a concentration of 200 µM across multiple MRSA strains. researchgate.net

Another study on long-chain amide derivatives of 2-amino-4-quinolone found that compounds with a 12-carbon alkyl chain exhibited the highest inhibition of biofilm formation in Pseudomonas aeruginosa. researchgate.net This suggests that the dodecyl chain length can be optimal for antibiofilm activity in certain classes of compounds. The disruption of biofilms can be achieved by degrading the EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA. nih.gov

Industrial and Applied Science Perspectives of Dodecyl Carbamate

Applications in Material Science and Polymer Chemistry

In the realm of material science, dodecyl carbamate (B1207046) and its derivatives are utilized for their ability to modify polymer properties and participate in the synthesis of advanced materials. The carbamate group can act as a key linkage in polymer structures, while the dodecyl chain provides significant hydrophobicity and can influence the morphology and surface characteristics of the final material.

Role as a Polymerization Initiator or Chain Transfer Agent

The direct role of simple dodecyl carbamate as a polymerization initiator or a conventional chain transfer agent is not extensively documented in scientific literature. Chain transfer reactions are crucial for controlling the molecular weight of polymers during synthesis, with common agents including thiols like tert-dodecyl mercaptan. nih.govwikipedia.orgrubbernews.com

However, structurally related compounds containing both a thiocarbonylthio group and a dodecyl group are prominent in advanced polymerization techniques. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a method for producing polymers with controlled molecular weights and narrow distributions, employs specific chain transfer agents (CTAs). sigmaaldrich.com Examples of such RAFT agents include 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid and 2-Cyano-2-propyl dodecyl trithiocarbonate. sigmaaldrich.com Furthermore, dithiocarbamates, another class of compounds related to carbamates, are also used as RAFT agents or photoiniferters in controlled radical polymerization. sigmaaldrich.comacs.org While these compounds are not this compound, their effectiveness highlights how the combination of a long alkyl chain and a sulfur-containing functional group can be leveraged to control polymerization processes.

Integration into Coating and Surface Chemistry Formulations

A significant application of this compound chemistry is in the formulation of polyurethane coatings, particularly through its function as a "blocked isocyanate". ontosight.ai Isocyanates are highly reactive compounds essential for forming polyurethane linkages but can pose stability challenges in one-component (1K) coating systems. ube.comtri-iso.com To overcome this, a polyisocyanate can be reacted with a "blocking agent" such as dodecyl alcohol (lauryl alcohol). ontosight.aigoogle.com This reaction forms a this compound linkage, rendering the isocyanate group temporarily inert and creating a stable, storable formulation. ontosight.aitri-iso.com

When the coating is applied and heated to a specific deblocking temperature, the carbamate bond thermally reverses, releasing the dodecyl alcohol and regenerating the reactive isocyanate group. google.comresearchgate.net The freed isocyanate then crosslinks with other components in the formulation, such as polyols, to cure the coating and form a durable polyurethane film. google.com The deblocking temperature is a critical parameter determined by the specific blocking agent used. tri-iso.comresearchgate.net

Table 1: Deblocking Temperatures for Various Isocyanate Blocking Agents This interactive table provides examples of blocking agents and their typical unblocking temperature ranges when used with aliphatic isocyanates. Alcohols, such as dodecyl alcohol, react to form carbamates.

| Blocking Agent Class | Specific Example | Typical Deblocking Range (°C) | Resulting Linkage |

| Alcohol | Dodecyl Alcohol | 120 - 180+ | Carbamate |

| Oxime | Methylethylketoxime (MEKO) | 120 - 160 | Urethane (B1682113) (Oxime-blocked) |

| Lactam | ε-Caprolactam | 160 - 180 | Urethane (Lactam-blocked) |

| Pyrazole | 3,5-Dimethylpyrazole (DMP) | 110 - 120 | Urethane (Pyrazole-blocked) |

| Active Methylene (B1212753) | Diethyl Malonate (DEM) | 100 - 120 | Urethane (Malonate-blocked) |

| Data sourced from multiple industry literature sources. tri-iso.comresearchgate.net |

Beyond blocking, the incorporation of the long dodecyl chain can modify the surface properties of materials, imparting hydrophobicity. rsc.orgtsinghua.edu.cn Compounds like Dodecyl (3-isocyanato-4-methylphenyl)-carbamate are specifically noted for their potential in surface modification and specialty coatings. ontosight.aismolecule.com

Development of Functional Polymeric Materials

This compound and its derivatives serve as building blocks for a variety of functional polymers. The carbamate linkage can be integrated into the polymer backbone or used to attach functional side chains. A notable example involves the functionalization of poly(ethylene imine) (PEI) with a reagent named (2-oxo-1,3-dioxolan-4-yl)methyl dodecylcarbamate. tandfonline.com This process grafts C12 alkyl chains onto the PEI backbone, creating an amphiphilic polymer suitable for coating negatively charged surfaces through polyelectrolyte interactions. tandfonline.com

In other research, statistical and block copolymers have been synthesized using n-dodecyl isocyanate as a monomer. mdpi.com These polyisocyanate materials, which contain repeating units derived from dodecyl isocyanate, can serve as precursors for novel materials with enhanced thermal stability. mdpi.com Patents also describe the creation of carbamate-functional resins designed to improve intercoat adhesion in multilayer coating systems. google.comgoogle.com These resins are often produced by reacting a polymer containing groups like isocyanates with a monomeric compound that has both a reactive hydrogen (like a hydroxyl group) and a primary carbamate group attached to a long alkyl chain, such as a dodecyl group. google.com

Utilization in Preservative Systems for Non-Food Products

The carbamate chemical structure is the foundation for a range of biocidal agents used to prevent the microbial degradation of various non-food products. The efficacy of these compounds often depends on the specific substituents attached to the carbamate core, which modulate their activity against different types of microorganisms.

Preservation of Wood and Textile Materials

While this compound itself is not commonly cited as a primary wood or textile preservative, the carbamate functional group is central to some of the most effective biocides used in these industries. A prominent example is 3-iodo-2-propynyl butylcarbamate (IPBC), a broad-spectrum fungicide widely used as a wood preservative to control sapstain and decay fungi. usda.govebi.ac.uk IPBC is also incorporated into textile finishes and coatings to prevent mildew and fungal growth. ebi.ac.ukportal.gov.bd Its effectiveness has made it a standard biocide in formulations for wood, paints, adhesives, and textiles. ebi.ac.uk

The use of related compounds further illustrates the role of this chemical class. For instance, methylolated carbamates can be chemically bonded to textile fibers to impart properties that are durable to washing. chemistrydocs.com The fungicidal properties of carbamates are also leveraged in agriculture and other industrial applications. atamanchemicals.comkao.com Although direct data for this compound is sparse, the proven efficacy of other alkyl carbamates like IPBC indicates the potential of this chemical family for material preservation.

Efficacy in Cosmetic and Personal Care Product Preservation Systems

The preservation of cosmetics and personal care products from contamination by bacteria, yeast, and mold is critical. Carbamate derivatives are a key class of preservatives used for this purpose. The most widely used compound in this family is 3-iodo-2-propynyl butylcarbamate (IPBC). nih.govcir-safety.orgactasdermo.org IPBC is a highly effective fungicide, primarily targeting yeasts and molds, and is used at very low concentrations in a vast array of products, including lotions, creams, and shampoos. cir-safety.orgfda.gov.twulprospector.com

Research into other synthetic carbamates has demonstrated potent antimicrobial activity, highlighting the relationship between chemical structure and biological function. Studies on various N-arylcarbamates and alkyl carbamates have shown significant activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria. nih.govresearchgate.net The length and nature of the alkyl chain (the 'R' group) on the carbamate nitrogen significantly influence the minimum inhibitory concentration (MIC).

Table 2: In Vitro Antistaphylococcal Activity of Selected 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl Alkyl Carbamate Derivatives This interactive table shows the Minimum Inhibitory Concentration (MIC) in micromolar (µM) for a series of synthetic carbamates against a reference strain and a resistant strain of S. aureus, demonstrating how antimicrobial activity changes with the length of the alkyl chain.

| Compound Alkyl Chain (R) | MIC (µM) vs. S. aureus ATCC 29213 | MIC (µM) vs. MRSA SA 630 |

| Ethyl | 0.032 | 0.064 |

| Propyl | 0.031 | 0.062 |

| Butyl | 0.018 | 0.035 |

| Pentyl | 0.062 | 0.124 |

| Hexyl | 0.123 | 0.246 |

| Heptyl | 0.124 | 0.247 |

| Octyl | 0.244 | 0.488 |

| Data adapted from a study on synthetic carbamoylnaphthalenylcarbamates. nih.gov |

As shown in the table, activity against S. aureus is optimal for butylcarbamate, with efficacy decreasing as the alkyl chain becomes longer. nih.gov This structure-activity relationship is a key principle in the design of new antimicrobial agents and suggests that the dodecyl group would confer specific properties, likely enhancing lipophilicity, which could influence its preservative efficacy and spectrum of activity.

Anti-Corrosion and Biocide Applications in Industrial Fluids

In the realm of industrial fluids, such as metalworking fluids, coolants, and hydraulic fluids, maintaining the integrity of both the fluid and the machinery is paramount. This compound possesses a molecular structure that suggests a dual role as both a corrosion inhibitor and a biocide.

The anti-corrosion potential of molecules containing long alkyl chains is well-documented. scirp.orgresearchgate.net The mechanism of inhibition is typically based on the adsorption of the molecule onto the metal surface. mdpi.comnih.gov For this compound, the long dodecyl tail would form a hydrophobic, self-assembling protective layer that displaces water and other corrosive agents from the metal surface. mdpi.comspmi.ru The carbamate group, with its nitrogen and oxygen heteroatoms, can serve as an effective anchor, chemisorbing onto the metal surface and strengthening the protective film. scirp.orgspmi.ru This adsorption blocks the active sites for corrosion, slowing both the anodic and cathodic reactions of the corrosion process. mdpi.com The performance of such inhibitors often increases with concentration up to a critical micelle concentration (CMC), beyond which they form aggregates (micelles) in the bulk fluid. scirp.orgnih.gov

Simultaneously, the carbamate functional group is the basis for a wide range of non-oxidizing biocides used to control microbial growth in industrial water systems. who.intresearchgate.netcoolingtowerchemicals.com Microbial contamination in industrial fluids can lead to biofouling, unpleasant odors, a drop in pH, and loss of fluid performance. vink-chemicals.comnih.gov Carbamate-based biocides function by interrupting essential metabolic pathways in microorganisms like bacteria, fungi, and algae. acuro.in this compound, therefore, could offer a single-molecule solution for both corrosion protection and microbial control, a desirable trait for simplifying fluid formulations. tajhizkala.ir Iodopropynyl butyl carbamate (IPBC) is a widely used carbamate biocide in metalworking fluids, valued for its fungicidal activity, although field performance can be influenced by the fluid's pH and composition. industrialchemicals.gov.auresearchgate.net

Table 1: Biocidal Spectrum of Representative Industrial Carbamate Biocides

| Biocide Type | Target Organisms | Typical Applications |

|---|---|---|

| Sodium Dimethyl Dithiocarbamate | Bacteria, Fungi, Algae | Cooling Towers, Pulp & Paper, Sugar Industry. rasayan.com |

| Iodopropynyl Butyl Carbamate (IPBC) | Primarily Fungi, Yeasts | Metalworking Fluids, Paints, Coatings, Wood Preservation. industrialchemicals.gov.auresearchgate.net |

Agricultural Applications: Crop Protection and Pest Management Strategies

Carbamates are a significant class of chemical compounds used extensively in agriculture as insecticides, herbicides, and fungicides. who.intscielo.br The specific biological activity depends on the substituents attached to the carbamate core. industrialchemicals.gov.au

Formulation as a Component in Pesticide Mixtures

The efficacy of a pesticide is highly dependent on its formulation, which includes adjuvants that improve its application and performance. wisc.edu this compound's structure, featuring a polar carbamate head and a long nonpolar dodecyl tail, makes it an amphiphilic molecule. This structure is analogous to that of a surfactant. Surfactants are critical activator adjuvants in pesticide formulations. wisc.edu Their primary roles include:

Wetting: Reducing the surface tension of water-based spray droplets, allowing them to spread more evenly over the waxy cuticle of leaves rather than beading up. researchgate.net

Penetration: Aiding the transport of the active pesticide ingredient across the plant's protective cuticle or an insect's exoskeleton. wisc.eduresearchgate.net

Emulsifying: Keeping oil-based pesticides stably dispersed in water for spray applications.

Given these properties, this compound could function as an effective adjuvant, potentially enhancing the biological activity of other active ingredients in a pesticide mixture. researchgate.net This could allow for lower application rates of the primary pesticide, reducing both costs and environmental impact. researchgate.net

Role in Post-Harvest Preservation of Agricultural Products

Significant crop losses occur after harvest due to decay caused by fungal and bacterial pathogens. researchgate.netnih.gov Chemical fungicides are often applied post-harvest to extend the storage life of fruits and vegetables. ufl.educitrusres.com Several carbamate-based fungicides, such as carbendazim (B180503) (a benzimidazole (B57391) carbamate) and thiram (B1682883) (a dithiocarbamate), are used for this purpose. google.comishs.orgnih.gov They are effective against a broad spectrum of post-harvest diseases like blue and green mold (Penicillium spp.), gray mold (Botrytis cinerea), and brown rot. ceradis.com